

Application Note: Solubilization, Handling, and Assay Protocol for Ac-TVSFNF-OH

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Compound of Interest

Compound Name: *Ac-Thr-Val-Ser-Phe-Asn-Phe-OH*

CAS No.: 150626-30-5

Cat. No.: B1495750

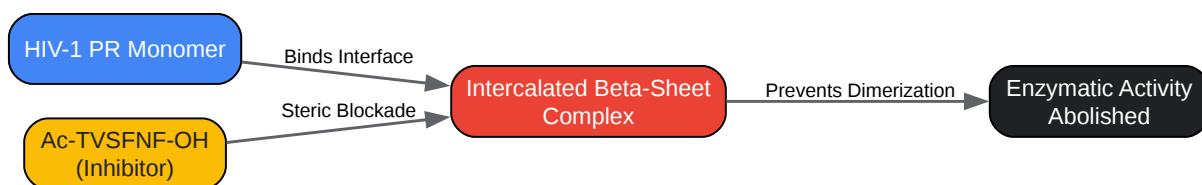
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Target Audience: Researchers, biochemists, and drug development professionals. Application: HIV-1 Protease Dimerization Inhibition Assays.

Introduction & Mechanistic Overview

Ac-TVSFNF-OH (**Ac-Thr-Val-Ser-Phe-Asn-Phe-OH**) is a synthetic hexapeptide corresponding to the C-terminal region of the HIV-1 gag-pol frameshift protein p6* ([1]). Unlike traditional active-site inhibitors of the HIV-1 aspartic protease (PR), Ac-TVSFNF-OH acts as an interfacial dimerization inhibitor.

Because HIV-1 PR is an obligate homodimer, disrupting its assembly is a validated strategy to bypass active-site mutations that lead to antiretroviral drug resistance. Ac-TVSFNF-OH intercalates into the β -sheet interface formed by the N- and C-termini of the PR monomers, sterically blocking the assembly of the active homodimer and exhibiting an IC₅₀ of approximately 80 μ M ([1],[2]).



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Fig 1. Mechanism of HIV-1 PR dimerization inhibition by Ac-TVSFNF-OH.

Physicochemical Profiling

To handle this peptide successfully without compromising your assay, one must understand its physicochemical constraints. The sequence contains highly hydrophobic residues (Val, Phe, Phe). The N-terminus is acetylated, neutralizing the typical positive charge of the terminal amine. The C-terminus remains a free carboxylic acid (-OH), which carries a negative charge only at neutral to basic pH.

Table 1: Physicochemical Properties of Ac-TVSFNF-OH

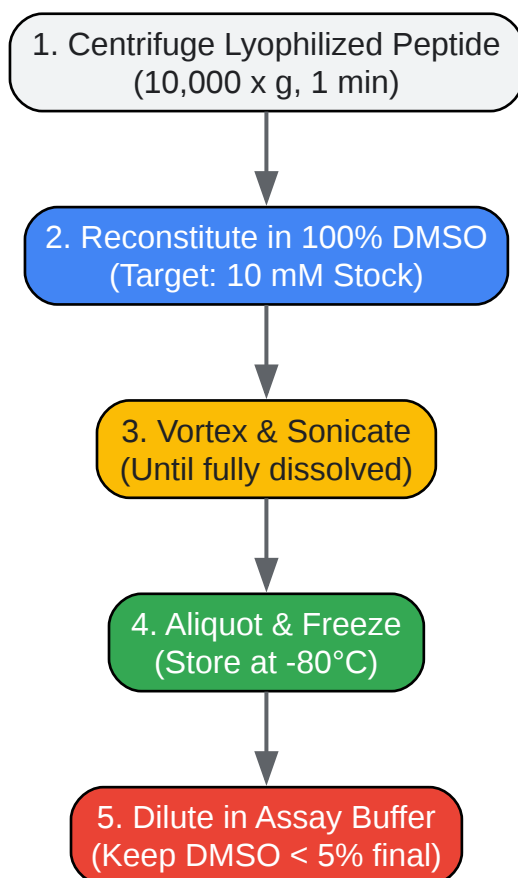
Property	Value / Description
Sequence	Ac-Thr-Val-Ser-Phe-Asn-Phe-OH
Molecular Weight	755.8 Da[2]
Net Charge (pH 7.0)	-1 (Derived from C-terminal carboxylate)
Hydrophobicity	High (Due to V, F, F residues)
Isoelectric Point (pI)	~3.5
Recommended Primary Solvent	100% Anhydrous DMSO or DMF

Solubilization Strategy & Causality

Why DMSO? In typical HIV-1 PR enzymatic assays, the working buffer must be acidic (pH 5.0 – 6.0) to maintain the optimal protonation state of the enzyme's catalytic aspartate triad. At this acidic pH, the C-terminal carboxylate of Ac-TVSFNF-OH approaches its pKa and becomes

partially protonated, losing its solubilizing negative charge. This renders the already hydrophobic peptide highly insoluble in aqueous media.

Therefore, primary reconstitution must be performed in a strong, aprotic organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete disruption of intermolecular β -sheet aggregates before aqueous dilution.



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Fig 2. Step-by-step reconstitution and handling workflow for Ac-TVSFNF-OH.

Protocol 1: Reconstitution of 10 mM Master Stock

- Centrifugation: Centrifuge the original peptide vial at 10,000 x g for 1 minute before opening.
 - Causality: Lyophilized peptide powders often coat the walls of the vial or adhere to the cap during shipping. Spinning ensures all material is at the bottom, preventing inaccurate stock concentrations.

- Solvent Addition: Calculate the required volume of 100% anhydrous DMSO.
 - Formula: $\text{Volume (mL)} = [\text{Mass (mg)} / 755.8 \text{ (g/mol)}] / 0.010 \text{ M}$
 - Example: For exactly 1 mg of peptide, add 132.3 μL of DMSO to achieve a 10 mM stock.
- Dissolution: Vortex gently for 30 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 2 to 5 minutes.
 - Causality: Sonication provides the mechanical energy required to break transient β -sheet aggregates that hydrophobic peptides naturally form in the solid state.
- Aliquoting: Divide the stock into 10–20 μL aliquots in low-bind polypropylene tubes.
 - Causality: Hydrophobic peptides readily adsorb to standard plastic surfaces. Low-bind tubes minimize concentration loss over time.
- Storage: Store aliquots at -80°C . Avoid repeated freeze-thaw cycles, which induce irreversible aggregation and oxidation.

Protocol 2: HIV-1 Protease Dimerization Inhibition Assay

To evaluate the inhibitory efficacy of Ac-TVSFNF-OH, the assay design must account for the dimerization equilibrium of HIV-1 PR. The inhibitor must be pre-incubated with the enzyme before the addition of the fluorogenic substrate.

Materials Required:

- Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 0.1% CHAPS.
 - Causality: High ionic strength (1 M NaCl) stabilizes the enzyme, while the zwitterionic detergent CHAPS prevents non-specific aggregation of the highly hydrophobic peptide upon aqueous dilution.
- Enzyme: Recombinant HIV-1 Protease (Monomer/Dimer equilibrium mix).

- Substrate: DABCYL- γ -Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS (or similar FRET substrate).

Step-by-Step Workflow:

- Peptide Dilution: Thaw a 10 mM stock aliquot of Ac-TVSFNF-OH. Prepare a serial dilution in 100% DMSO (e.g., spanning 10 mM down to 100 μ M).
- Reaction Setup: In a black 96-well low-bind microplate, add 2 μ L of the peptide/DMSO dilutions to each well.
- Enzyme Addition: Add 48 μ L of HIV-1 PR diluted in Assay Buffer to the wells. The final DMSO concentration will be 2% (v/v), which is well-tolerated by HIV-1 PR.
- Pre-incubation: Incubate the plate at 37°C for 30 minutes.
 - Causality: Dimerization inhibition is a time-dependent process. The peptide requires time to shift the equilibrium by binding to transiently dissociated PR monomers and blocking their re-assembly ([3]).
- Substrate Addition: Initiate the reaction by adding 50 μ L of the FRET substrate (diluted in Assay Buffer) to a final concentration of 5–10 μ M.
- Kinetic Reading: Immediately measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 15-30 minutes at 37°C to calculate the initial velocity (V_0).

Troubleshooting & Best Practices

- Precipitation Upon Aqueous Dilution: If the peptide precipitates upon addition to the assay buffer (visible as high light scattering, cloudiness, or erratic fluorescence signals), increase the CHAPS concentration to 0.5% or ensure the DMSO concentration is maintained strictly at 2–5% across all wells.
- Loss of Enzyme Activity: Ensure Dithiothreitol (DTT) is freshly added to the assay buffer on the day of the experiment. HIV-1 PR contains sensitive cysteine residues that must be kept reduced for optimal structural integrity.

- Shifting IC50 Values: Because Ac-TVSFNF-OH targets the monomer-dimer equilibrium, the apparent IC50 is highly dependent on the total enzyme concentration. Always report the exact HIV-1 PR concentration used when publishing IC50 data for dimerization inhibitors.

References

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- Huang, M., et al. "C-Terminal HIV-1 Transframe p6* Tetrapeptide Blocks Enhanced Gag Cleavage Incurred by Leucine Zipper Replacement of a Deleted p6* Domain." *Journal of Virology*, vol. 91, no. 9, 2017, e02346-16. URL:[[Link](#)]
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